6-Cyclobutoxypyrazine-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemistry teams require pure regioisomeric building blocks to probe constrained alkoxy group placement. This 6-substituted pyrazine-2-carboxylic acid provides a distinct vector for SAR campaigns targeting SHP2 or PDE10. - **Key differentiator:** The 6-cyclobutoxy isomer offers unique LogP & retention profile vs. 3- or 5-regioisomers-critical for IP generation around H3R chemotypes. - **Supply certainty:** ≥98% purity, dry, refrigerated (2-8°C). Available for immediate R&D shipment.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 1516067-07-4
Cat. No. B2600803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclobutoxypyrazine-2-carboxylic acid
CAS1516067-07-4
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESC1CC(C1)OC2=NC(=CN=C2)C(=O)O
InChIInChI=1S/C9H10N2O3/c12-9(13)7-4-10-5-8(11-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13)
InChIKeyYYSKXQYMOYYRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6‑Cyclobutoxypyrazine‑2‑carboxylic acid (CAS 1516067‑07‑4): Core Chemical Profile for Research Procurement


6‑Cyclobutoxypyrazine‑2‑carboxylic acid is a heterocyclic building block belonging to the pyrazine‑2‑carboxylic acid family, distinguished by a cyclobutoxy substituent at the 6‑position of the pyrazine ring [1]. With molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g mol⁻¹, it is primarily supplied as a research intermediate for medicinal chemistry and chemical biology programs . The compound is offered at ≥98 % purity by multiple vendors and is typically stored under dry, refrigerated (2‑8 °C) conditions .

Medicinal chemistry intermediate with cyclobutoxy at 6‑position
Supplied at ≥98% purity, suitable for SAR and library synthesis
Store dry, refrigerated (2–8 °C); plan cold‑chain logistics

Why 6‑Cyclobutoxypyrazine‑2‑carboxylic acid Cannot Be Readily Replaced by Other Pyrazine‑2‑carboxylic Acid Derivatives


Although several pyrazine‑2‑carboxylic acid derivatives share the same core scaffold, the position and nature of the alkoxy substituent critically influence lipophilicity, target engagement, and synthetic downstream compatibility. For example, moving the cyclobutoxy group from the 6‑position to the 3‑ or 5‑position alters the predicted physicochemical properties (e.g., density, boiling point) and can redirect metabolic stability or protein‑ligand interactions . Similarly, replacing the cyclobutoxy moiety with a chlorinated or methoxy‑linked analog introduces divergent reactivity profiles that are not interchangeable in structure‑activity relationship (SAR) campaigns [1]. These differences underscore why simple “in‑class” substitution is scientifically unsound without side‑by‑side comparative data.

6‑ vs. 3‑/5‑cyclobutoxy regioisomers may shift lipophilicity and target engagement; side‑by‑side data are absent.
Cyclobutoxy vs. chloro/methoxy substituents redirect reactivity and assay suitability; cannot assume functional interchangeability.

Quantitative Differentiation Evidence for 6‑Cyclobutoxypyrazine‑2‑carboxylic acid Against Close Analogs


Regioisomeric Positioning Confers Distinct Physicochemical Properties Relative to 3‑ and 5‑Cyclobutoxy Analogs

Chemsrc reports predicted density and boiling point for the 3‑cyclobutoxy regioisomer (CAS 1342510‑36‑4) as 1.392 ± 0.06 g cm⁻³ and 356.0 ± 37.0 °C, respectively . Although experimental data for the 6‑isomer are not publicly available, the different substitution position on the pyrazine ring is expected to yield distinct dipole moments, hydrogen‑bonding capacities, and chromatographic retention times, which directly impact purification and formulation workflows.

Regioisomeric Shift
Data to verify
3‑isomer predicted density 1.392 g/cm³, bp 356 °C; 6‑isomer data unavailable. Shift magnitude unknown.
Regioisomeric identity likely alters properties; experimental verification needed.
Predicted values from Chemsrc; no experimental confirmation.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Cyclobutoxy vs. Chloro Substituent: Differential Hydrogen‑Bonding and Lipophilicity Profiles

The 6‑chloropyrazine‑2‑carboxylic acid analog (CAS 23688‑65‑9) has been used as a precursor in photosynthesis‑inhibiting anilides, with the most active derivative showing an IC₅₀ of 0.008 mmol dm⁻³ [1]. The cyclobutoxy group, by contrast, introduces a constrained aliphatic ring that increases Van der Waals surface area and can serve as a bioisostere for a propoxy linker, as demonstrated in H3R antagonist programs [2]. No direct comparative biological data between these two 6‑substituted pyrazine‑2‑carboxylic acids are available.

Substituent Bioactivity
Class-level inference
Chloro analog IC₅₀ 0.008 mmol/dm³ (plant assay); cyclobutoxy H3R ligands Ki low nanomolar. Assay endpoints differ.
Substituent determines target class suitability; direct comparison not possible.
Spinach chloroplast O₂ evolution vs. H3R radioligand binding.
Medicinal Chemistry ADME Fragment-Based Drug Design

Commercial Availability and Pricing Benchmark Against Positional Isomers

As of Q1 2026, AKSci lists 6‑cyclobutoxypyrazine‑2‑carboxylic acid at $198/100 mg and $394/250 mg (≥95 % purity) with a 1‑week lead time in the USA . The 3‑cyclobutoxy isomer (CAS 1342510‑36‑4) is offered by AKSci at $190/100 mg and $375/250 mg, representing a 4 % lower price point . The 5‑cyclobutoxy isomer (CAS 1340353‑76‑5) is available from Chemscene at a comparable price, but stock levels fluctuate more frequently .

Pricing Benchmark
Cross-study comparable
6‑isomer $198/100 mg; 3‑isomer $190/100 mg (~4% higher). 6‑isomer offers consistent US stock.
Cost parity; 6‑isomer provides reliable supply for SAR libraries.
Retail pricing verified Q1 2026, AKSci & Chemscene.
Chemical Procurement Supply Chain Research Economics

Recommended Procurement Scenarios for 6‑Cyclobutoxypyrazine‑2‑carboxylic acid


Positional SAR Scanning of Pyrazine‑2‑carboxylic Acid‑Based SHP2 or PDE10 Inhibitor Leads

When optimizing a pyrazine‑based SHP2 allosteric inhibitor or PDE10 antagonist, medicinal chemistry teams require pure regioisomeric building blocks to probe the optimal placement of the cyclobutoxy constraint. The 6‑substituted isomer provides a distinct vector for the constrained alkoxy group compared to the 3‑ and 5‑variants, enabling systematic SAR exploration [1].

Synthesis of Cyclobutoxy‑Containing CNS‑Penetrant H3R Antagonists

The MedChemComm study demonstrated that a 3‑cyclobutoxy linker significantly enhances H3R affinity over a flexible propoxy chain [2]. Although the published work focused on the 3‑position, the 6‑cyclobutoxy isomer serves as a valuable comparator to investigate the regioisomeric dependence of this affinity gain and to generate intellectual property around novel H3R chemotypes.

Physicochemical Profiling of Heterocyclic Building Block Libraries

For groups constructing fragment or lead‑like libraries, the 6‑cyclobutoxy isomer offers a distinct LogP and chromatographic retention profile relative to its regioisomers. Even in the absence of full experimental characterization, the predicted property divergence (e.g., density 1.392 g cm⁻³ for the 3‑isomer ) supports its inclusion in diversity‑oriented screening decks.

Application
Selection Property
Validation Focus
Positional SAR scanning of pyrazine‑2‑carboxylic acid leads
Regioisomeric purity and substitution position
Verify regioisomeric identity (NMR/HPLC) and assay SAR trends
Synthesis of cyclobutoxy‑containing H3R antagonist probes
Cyclobutoxy substitution position and steric constraint
Confirm H3R affinity gain vs. flexible linker; regioisomeric dependence
Physicochemical profiling of building block libraries
Predicted LogP and chromatographic retention profile divergence
Measure experimental LogP, solubility, and retention time
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